3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione
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Overview
Description
3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione is a chemical compound with the molecular formula C11H7BrO3 It is a derivative of naphthoquinone, which is known for its diverse biological activities
Preparation Methods
The synthesis of 3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the bromination of 5-hydroxy-2-methylnaphthalene-1,4-dione using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different biological activities.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Scientific Research Applications
3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Due to its biological activities, this compound is being investigated for potential use in drug development. It has shown promise in preclinical studies for treating certain types of cancer and infections.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione involves its interaction with cellular components. It is believed to exert its effects by generating reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .
The molecular targets of this compound include enzymes involved in cellular respiration and DNA replication. By inhibiting these enzymes, the compound disrupts essential cellular processes, leading to cell death.
Comparison with Similar Compounds
3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione can be compared with other similar compounds, such as:
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Both compounds share a similar naphthoquinone structure, but phthiocol lacks the bromine atom.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): This compound is similar in structure but does not have the bromine atom.
The presence of the bromine atom in this compound enhances its reactivity and may contribute to its unique biological activities.
Properties
CAS No. |
113683-19-5 |
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Molecular Formula |
C11H7BrO3 |
Molecular Weight |
267.07 g/mol |
IUPAC Name |
3-bromo-5-hydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO3/c1-5-9(12)11(15)8-6(10(5)14)3-2-4-7(8)13/h2-4,13H,1H3 |
InChI Key |
NIQBOMVXAMPKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)Br |
Origin of Product |
United States |
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